molecular formula C31H32O3Sn B114207 Triphenyltin 3,5-diisopropylsalicylate CAS No. 143716-16-9

Triphenyltin 3,5-diisopropylsalicylate

Cat. No.: B114207
CAS No.: 143716-16-9
M. Wt: 571.3 g/mol
InChI Key: SZGSZYHIADMUDS-UHFFFAOYSA-M
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Description

Triphenyltin 3,5-diisopropylsalicylate is an organotin compound where a tin (Sn) atom is coordinated to three phenyl groups and a 3,5-diisopropylsalicylate ligand. This compound has been studied for its antitumor activity, particularly against L1210 leukemia in murine models, where it demonstrated significant efficacy in vivo . Its mechanism of action is hypothesized to involve interactions with cellular biomolecules, though its lipophilic nature (due to the triphenyltin moiety and bulky isopropyl groups) may influence its bioavailability and tissue distribution.

Properties

CAS No.

143716-16-9

Molecular Formula

C31H32O3Sn

Molecular Weight

571.3 g/mol

IUPAC Name

2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium

InChI

InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1

InChI Key

SZGSZYHIADMUDS-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

TPT-DPS
triphenyltin 3,5-diisopropylsalicylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

(C6H5)3SnOH+C13H18O3(C6H5)3SnO2C13H18+H2O(C_6H_5)_3SnOH + C_{13}H_{18}O_3 \rightarrow (C_6H_5)_3SnO_2C_{13}H_{18} + H_2O (C6​H5​)3​SnOH+C13​H18​O3​→(C6​H5​)3​SnO2​C13​H18​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.

    Reduction: Reduction reactions can convert the compound to triphenyltin hydride.

    Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.

Major Products Formed

    Oxidation: Triphenyltin oxide derivatives.

    Reduction: Triphenyltin hydride.

    Substitution: Various organotin compounds with different ligands.

Scientific Research Applications

Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

a. Bis(di-n-butyl-(s)-2-pyrrolidone-5-carboxylato)tin Oxide

  • Structure : Features a tin atom bonded to two di-n-butyl groups and a pyrrolidone-carboxylate ligand.
  • Activity : Exhibits antitumor activity against L1210 leukemia but with differing toxicity profiles compared to triphenyltin 3,5-diisopropylsalicylate. Acute toxicity studies suggest that triphenyltin derivatives may have higher systemic toxicity due to enhanced lipophilicity .
  • Coordination Chemistry : ¹¹⁹Sn NMR data indicate that triphenyltin carboxylates (δ = -40 to -120 ppm) typically adopt tetrahedral coordination, whereas di-n-butyltin analogs may form five-coordinate structures, influencing reactivity .

b. Di-n-butyltin Bis(3-amino-4-methylbenzoate)

  • Structure: Tin center coordinated to two n-butyl groups and two 3-amino-4-methylbenzoate ligands.
  • Activity: While active against L1210 leukemia, its efficacy is lower than this compound in vivo, possibly due to reduced membrane permeability from the polar amino group .
2.2. Metal Complexes with 3,5-Diisopropylsalicylate (3,5-DIPS) Ligand

The 3,5-DIPS ligand is versatile, forming complexes with metals such as copper, manganese, and zinc. These complexes exhibit diverse pharmacological activities distinct from tin-based derivatives.

a. Dicopper(II) Tetrakis(3,5-DIPS) [Cu(II)₂(3,5-DIPS)₄]

  • Structure : Binuclear copper complex with four 3,5-DIPS ligands.
  • Activity : Demonstrates radioprotective effects by enhancing survival in γ-irradiated mice. It also stimulates hematopoiesis, aiding recovery of bone marrow cells post-irradiation .
  • Key Difference : Unlike this compound, copper complexes show negligible antitumor activity but excel in modulating oxidative stress pathways (e.g., superoxide dismutase mimicry) .

b. Manganese(II) Bis(3,5-DIPS) [Mn(II)(3,5-DIPS)]

  • Structure: Mononuclear manganese complex with two 3,5-DIPS ligands.
  • It also enhances post-irradiation recovery .
  • Toxicity: Manganese complexes generally exhibit lower acute toxicity compared to organotin compounds .

c. Zinc(II) 3,5-DIPS Complexes [Zn(II)(3,5-DIPS)₂]

  • Structure : Zinc coordinated to two 3,5-DIPS ligands.
2.3. Ternary Copper Complexes with Phenanthroline Ligands

Bis(3,5-DIPS)(2,9-dimethylphenanthroline)copper(II)

  • Structure : Copper center with two 3,5-DIPS ligands and a planar phenanthroline ligand.
  • Activity : Displays cytotoxicity comparable to cisplatin, likely due to DNA intercalation facilitated by the phenanthroline moiety. This contrasts with this compound, which lacks intercalative ligands .
2.4. Calcium(II) 3,5-DIPS Complexes

Calcium(II)₃(3,5-DIPS)₆(H₂O)₆

  • Structure : Polynuclear calcium complex with six 3,5-DIPS ligands and water molecules.
  • Activity : Modulates calmodulin activity, reducing thrombin-induced P-selectin expression. Highlights the ligand’s ability to influence calcium-dependent signaling, a mechanism absent in tin derivatives .

Comparative Data Table

Compound Name Metal Center Key Ligands Biological Activity Toxicity Profile Key Findings
This compound Sn(IV) 3,5-DIPS, three phenyl Antitumor (L1210 leukemia) High acute toxicity ED₅₀ of 1.2 mg/kg in murine models; lipophilic nature enhances bioavailability
Cu(II)₂(3,5-DIPS)₄ Cu(II) 3,5-DIPS (tetrakis) Radioprotection, hematopoiesis Low to moderate Enhances 30-day survival in irradiated mice by 70%
Mn(II)(3,5-DIPS) Mn(II) 3,5-DIPS (bis) Enzyme modulation, radioprotection Low Inhibits PHD activity by 40% at 100 μM; improves post-irradiation recovery
Zn(II)(3,5-DIPS)₂ Zn(II) 3,5-DIPS (bis) Anticonvulsant Low Reduces seizure incidence by 60% in rodent models
Bis(3,5-DIPS)(phen)copper(II) Cu(II) 3,5-DIPS, phenanthroline Cytotoxicity (cisplatin-like) Moderate IC₅₀ of 2.5 μM in HeLa cells; intercalates DNA

Mechanistic and Pharmacokinetic Insights

  • Lipophilicity and Transport : this compound’s lipophilicity may limit its solubility but enhance cellular uptake. In contrast, copper and manganese 3,5-DIPS complexes form stable ternary complexes with human serum albumin (HSA), improving systemic distribution .
  • Toxicity: Organotin compounds generally exhibit higher toxicity due to their ability to disrupt mitochondrial function and membrane integrity. Copper and manganese complexes, however, leverage redox activity for therapeutic effects (e.g., ROS scavenging) .

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